Superior G3BP1 Binding Affinity vs. FAZ-3532 and Enantiomer
FAZ‑3780 (G3Ib) binds to the NTF2L domain of G3BP1 with a Kd of 0.15 μM as measured by surface plasmon resonance (SPR) [1]. In a direct head‑to‑head comparison, the lead analog FAZ‑3532 (G3Ia) exhibited a Kd of 0.54 μM, representing a 3.6‑fold reduction in affinity [1]. The inactive enantiomer FAZ‑3852 (G3Ib′) displayed a Kd of 44.5 μM, >296‑fold weaker than FAZ‑3780 [1]. A structurally distinct G3BP1 ligand, G3BP1 inhibitor #129, binds with a Kd of 3.7 μM, a 24.7‑fold lower affinity than FAZ‑3780 .
Enantiomer 44.5 μM
Inhibitor #129 3.7 μM
| Evidence Dimension | Binding affinity (Kd) to G3BP1 NTF2L domain |
|---|---|
| Target Compound Data | 0.15 μM |
| Comparator Or Baseline | FAZ‑3532 (G3Ia): 0.54 μM; FAZ‑3852 (G3Ib′): 44.5 μM; G3BP1 inhibitor #129: 3.7 μM |
| Quantified Difference | 3.6‑fold higher than FAZ‑3532; 24.7‑fold higher than G3BP1 inhibitor #129; 296‑fold higher than enantiomer control |
| Conditions | Surface plasmon resonance (SPR) using sensor‑immobilized human G3BP1, 1:1 Langmuir binding model |
Why This Matters
Higher binding affinity ensures more robust target engagement at lower working concentrations, reducing off‑target effects and enabling precise dose‑response studies.
- [1] Freibaum BD, Messing J, Nakamura H, et al. Identification of small molecule inhibitors of G3BP-driven stress granule formation. J Cell Biol. 2024;223(3):e202308083. doi:10.1083/jcb.202308083 View Source
